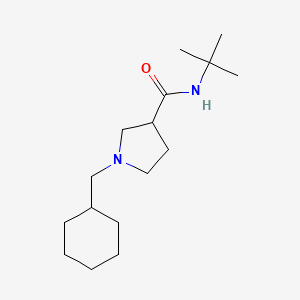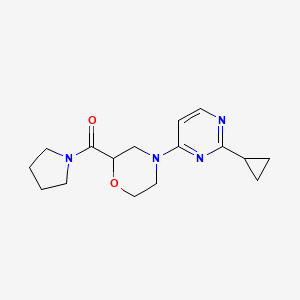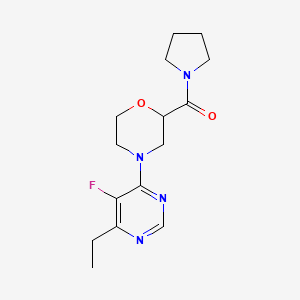![molecular formula C13H20N4O2S B6471140 N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640962-31-6](/img/structure/B6471140.png)
N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound characterized by its unique structure, which includes a pyrazine ring, a piperidine ring, and a cyclopropane sulfonamide group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps:
Formation of the Pyrazine Ring: The initial step involves the synthesis of the 3-methylpyrazine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Piperidine Ring Formation: The next step involves the formation of the piperidine ring, which can be synthesized via reductive amination or other suitable methods.
Coupling of Pyrazine and Piperidine Rings: The pyrazine and piperidine rings are then coupled using a suitable linker, often through nucleophilic substitution reactions.
Introduction of the Cyclopropane Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it into a more saturated form.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrazine or piperidine rings.
Applications De Recherche Scientifique
N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[1-(3-pyrazinyl)piperidin-3-yl]cyclopropanesulfonamide: Similar structure but lacks the methyl group on the pyrazine ring.
N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]benzenesulfonamide: Similar structure but with a benzene sulfonamide group instead of a cyclopropane sulfonamide group.
Uniqueness
N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is unique due to the presence of the cyclopropane sulfonamide group, which can impart distinct chemical and biological properties. This structural feature may enhance its stability, binding affinity, or specificity for certain molecular targets compared to similar compounds.
Propriétés
IUPAC Name |
N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-10-13(15-7-6-14-10)17-8-2-3-11(9-17)16-20(18,19)12-4-5-12/h6-7,11-12,16H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBMWSZDSNTICZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCCC(C2)NS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6471057.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}acetamide](/img/structure/B6471059.png)
![2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B6471061.png)

![6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6471074.png)
![5-chloro-N-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B6471080.png)
![3-methyl-4-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6471085.png)
![2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6471108.png)
![3-{3-[(5-bromo-3-cyanopyridin-2-yl)(methyl)amino]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B6471114.png)
![N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471119.png)
![N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471130.png)
![4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B6471137.png)


